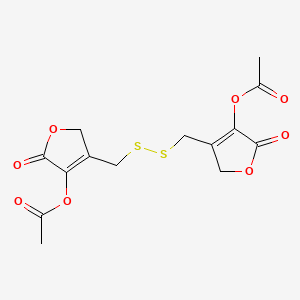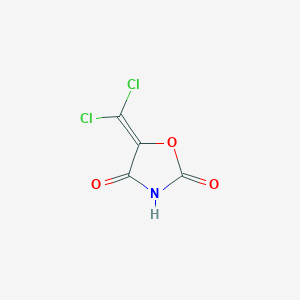
9-Oxo-9H-xanthene-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Oxo-9H-xanthene-2-carbonyl chloride: is an organic compound with the molecular formula C14H9ClO2. It is a derivative of xanthene, a tricyclic aromatic compound, and is characterized by the presence of a carbonyl chloride group at the 2-position and a ketone group at the 9-position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxo-9H-xanthene-2-carbonyl chloride typically involves the chlorination of 9-Oxo-9H-xanthene-2-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions generally include refluxing the carboxylic acid with thionyl chloride in an inert solvent such as dichloromethane or chloroform. The reaction proceeds with the evolution of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases, resulting in the formation of the desired carbonyl chloride .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 9-Oxo-9H-xanthene-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Cycloaddition Reactions: It can participate in [2+2] cycloaddition reactions with aromatic imines to form β-lactams.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can react with this compound under mild to moderate conditions, often in the presence of a base like pyridine or triethylamine.
Cycloaddition Reactions: Aromatic imines and ketenes are commonly used in cycloaddition reactions, typically under reflux conditions.
Major Products:
Esters and Amides: Formed through nucleophilic substitution.
β-Lactams: Formed through cycloaddition reactions with aromatic imines.
Scientific Research Applications
Chemistry: 9-Oxo-9H-xanthene-2-carbonyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: The compound and its derivatives have been investigated for their potential biological activities, including antimicrobial and antimalarial properties. For example, β-lactams derived from this compound have shown moderate to excellent activity against Plasmodium falciparum .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to form stable derivatives makes it useful in various applications .
Mechanism of Action
The mechanism of action of 9-Oxo-9H-xanthene-2-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in the synthesis of various derivatives, including esters, amides, and β-lactams .
Comparison with Similar Compounds
9-Oxo-9H-xanthene-2-carboxylic acid: The precursor to 9-Oxo-9H-xanthene-2-carbonyl chloride, differing by the presence of a carboxylic acid group instead of a carbonyl chloride group.
Thioxanthone: A structurally similar compound with a sulfur atom replacing one of the oxygen atoms in the xanthene ring.
Uniqueness: this compound is unique due to its dual functional groups (carbonyl chloride and ketone), which confer distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical transformations .
Properties
CAS No. |
64026-58-0 |
|---|---|
Molecular Formula |
C14H7ClO3 |
Molecular Weight |
258.65 g/mol |
IUPAC Name |
9-oxoxanthene-2-carbonyl chloride |
InChI |
InChI=1S/C14H7ClO3/c15-14(17)8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)18-12/h1-7H |
InChI Key |
TVGNILIFMJRWIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


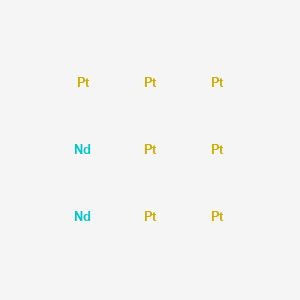
![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-phenylhexanamide](/img/structure/B14484843.png)

![3-(Furan-2-yl)-6-methyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one](/img/structure/B14484864.png)



![(3Z)-3-[4-(dimethylamino)benzylidene]-5-tetralin-6-yl-furan-2-one](/img/structure/B14484906.png)
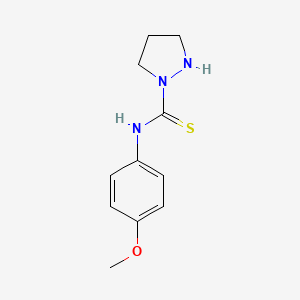
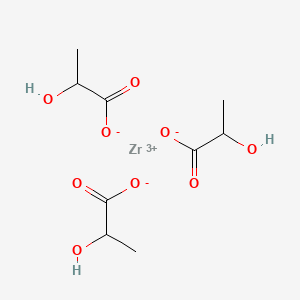
![4,7-Diphenylspiro[5.5]undecane-1,9-dione](/img/structure/B14484924.png)
